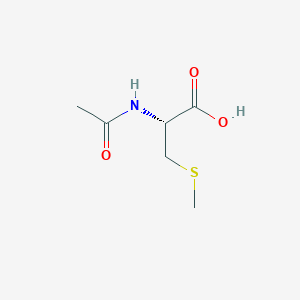

N-Acetyl-S-methyl-L-cysteine

概要

説明

N-Acetyl-S-methyl-L-cysteine is a derivative of N-acetyl-L-cysteine, characterized by the presence of a methyl group attached to the sulfur atom. This compound is known for its role as a human urinary metabolite and a human xenobiotic metabolite . It is a S-substituted N-acetyl-L-cysteine and a methyl sulfide .

作用機序

Target of Action

N-Acetyl-S-methyl-L-cysteine is a metabolite of Acetaminophen . It is the acetylated derivative of the amino acid L-cysteine and a precursor to the powerful antioxidant glutathione . The primary targets of this compound are likely to be similar to those of Acetaminophen and N-acetylcysteine, which include the antioxidant glutathione and various enzymes involved in detoxification processes .

Mode of Action

This compound, like N-acetylcysteine, likely exerts its effects through its antioxidant, anti-inflammatory, and glutamate modulation activity . As a precursor to glutathione, it helps increase the levels of this antioxidant in the body, which can neutralize toxic substances and protect cells from oxidative stress . It may also interact with enzymes involved in detoxification processes .

Biochemical Pathways

This compound is involved in the glutathione pathway, where it serves as a precursor to glutathione . Glutathione plays a crucial role in protecting cells from oxidative stress and detoxifying harmful substances . It’s also involved in various metabolic pathways, including cell protection against oxidative injury and alkylating agents .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of N-acetylcysteine, given their structural similarities. N-acetylcysteine has been shown to have beneficial effects in various conditions, including schizophrenia, severe autism, depression, and obsessive-compulsive and related disorders . It’s also known to protect against liver damage caused by toxins and certain medications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxidative stress can enhance the antioxidant activity of this compound . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment .

準備方法

Synthetic Routes and Reaction Conditions: N-Acetyl-S-methyl-L-cysteine can be synthesized through the acetylation of S-methyl-L-cysteine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents under controlled conditions . The reaction is carried out in an appropriate solvent such as methanol or water, and the product is purified through crystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

化学反応の分析

Types of Reactions: N-Acetyl-S-methyl-L-cysteine undergoes various chemical reactions, including:

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.

Reduction: Sodium borohydride; room temperature.

Substitution: Nucleophiles such as amines or alcohols; appropriate solvents like methanol or ethanol.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

N-Acetyl-S-methyl-L-cysteine has a wide range of applications in scientific research:

類似化合物との比較

N-Acetyl-L-cysteine: A precursor to N-Acetyl-S-methyl-L-cysteine, known for its antioxidant and mucolytic properties.

S-Methyl-L-cysteine: A sulfur-containing amino acid derivative with similar chemical properties.

Uniqueness: this compound is unique due to the presence of both an acetyl group and a methyl group attached to the sulfur atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

特性

IUPAC Name |

(2R)-2-acetamido-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGLCORNOFFGTB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937189 | |

| Record name | N-(1-Hydroxyethylidene)-S-methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16637-59-5 | |

| Record name | L-Cysteine, N-acetyl-S-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016637595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyethylidene)-S-methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

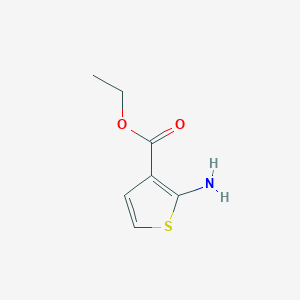

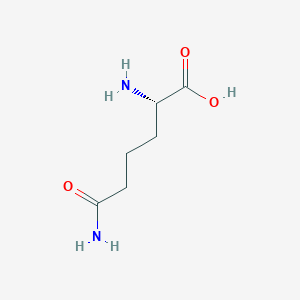

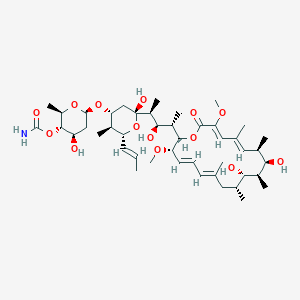

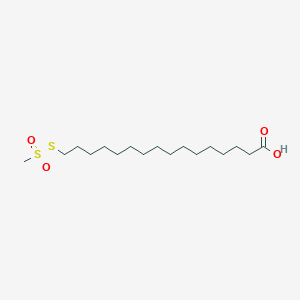

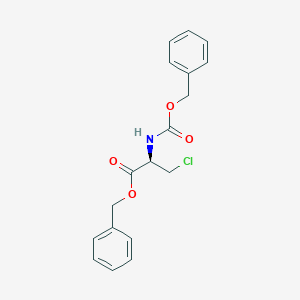

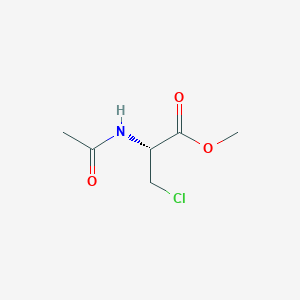

Feasible Synthetic Routes

Q1: How is N-Acetyl-S-methyl-L-cysteine metabolized in the body?

A1: Research indicates that this compound can be further metabolized in the body through oxidation. This process generates its corresponding S-oxide, this compound S-oxide, which has been identified in the urine of rats administered with S-methyl-L-cysteine []. This suggests a metabolic pathway where S-methyl-L-cysteine is first acetylated to this compound and subsequently oxidized.

Q2: Does this compound influence the activity of cytochrome P450 enzymes?

A2: Unlike some related organosulfur compounds, this compound, alongside its S-oxidized form, exhibits minimal effects on the activities of major human cytochrome P450 isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) []. This suggests a low potential for drug-drug interactions arising from CYP inhibition or activation in vivo.

Q3: Can this compound be used as a substitute for N-acetyl-l-cysteine (NAC) in protecting astrocytes against proteotoxicity?

A3: While both N-acetyl-l-cysteine (NAC) and its structural analogs containing a thiol group, such as l-cysteine and d-cysteine, have demonstrated protective effects against proteotoxicity in astrocytes, this compound does not share this property []. This suggests that the presence of a free thiol group is crucial for the protective mechanism, likely involving the preservation of Hsp70 chaperone activity and enhancement of protein quality control.

Q4: Does the presence of this compound in biological samples indicate exposure to specific dietary components?

A4: The presence of this compound sulfoxide in urine has been linked to the consumption of green vegetables []. This association suggests that this metabolite might serve as a potential biomarker reflecting the intake of certain phytochemicals.

Q5: Is S-methyl-L-cysteine, the precursor to this compound, metabolized differently in various species?

A5: The metabolism of S-methyl-L-cysteine displays interspecies variability. While rats primarily metabolize it to methylsulfinylacetic acid, 2-hydroxy-3-methylsulfinylpropionic acid, and this compound S-oxide [], hamsters and guinea pigs exhibit distinct metabolic profiles, as indicated by chromatographic analyses [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone](/img/structure/B16468.png)

![thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B16490.png)